![molecular formula C13H21N3O2S B7577651 N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)
N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide, also known as DB869, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This molecule has shown promising results in preclinical studies and is currently being evaluated for its safety and efficacy in clinical trials.
Wirkmechanismus
N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide works by binding to the ATP-binding site of HSP90, which prevents the protein from functioning properly. This leads to the degradation of several oncogenic client proteins, including HER2, EGFR, and AKT, which are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide has several biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis, inhibits angiogenesis, and reduces the expression of several genes involved in cancer progression. N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be effective in preclinical studies and is currently being evaluated in clinical trials. However, N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide has some limitations, including its low solubility and poor bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide. One potential avenue of research is to explore the use of N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another possible direction is to develop more potent and selective HSP90 inhibitors that can overcome the limitations of N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide. Additionally, further studies are needed to determine the safety and efficacy of N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide in clinical trials and to identify potential biomarkers that can predict patient response to N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide.
Synthesemethoden
The synthesis of N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide involves several steps, including the reaction of p-toluenesulfonyl chloride with 1,4-dimethylpiperazine to form N-(1,4-dimethylpiperazin-2-yl)methyl)benzenesulfonamide. This intermediate is then reacted with sodium hydride and 1-bromo-3-chloropropane to form N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival.
Eigenschaften
IUPAC Name |
N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-15-8-9-16(2)12(11-15)10-14-19(17,18)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHGTVLLSHSKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CNS(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.